molecular formula C49H68N18O9S2 B12469289 13-benzyl-22-(5-carbamimidamido-2-acetamidopentanamido)-10-(3-carbamimidamidopropyl)-16-(1H-imidazol-4-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosane-4-carboxamide

13-benzyl-22-(5-carbamimidamido-2-acetamidopentanamido)-10-(3-carbamimidamidopropyl)-16-(1H-imidazol-4-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosane-4-carboxamide

Cat. No.: B12469289
M. Wt: 1117.3 g/mol
InChI Key: HDHDTKMUACZDAA-UHFFFAOYSA-N
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Description

This macrocyclic compound is a structurally complex molecule featuring a 23-membered ring system with multiple functional groups, including benzyl, carbamimidamido, imidazolylmethyl, indolylmethyl, and dithia linkages. The compound’s stereochemistry, as denoted by its (4R,7S,10S,13R,16S,19R,22R) configuration, further underscores its specificity in molecular recognition processes. Structural characterization of such compounds typically relies on X-ray crystallography and computational tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

22-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHDTKMUACZDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N18O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-benzyl-22-(5-carbamimidamido-2-acetamidopentanamido)-10-(3-carbamimidamidopropyl)-16-(1H-imidazol-4-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotriscosane-4-carboxamide (referred to as compound X) is a complex oligopeptide with significant potential in biomedical applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

Compound X belongs to a class of compounds characterized by multiple functional groups including imidazole and indole moieties. Its structure suggests potential interactions with various biological targets due to the presence of nitrogen-rich heterocycles which are known to facilitate binding with proteins and enzymes.

Anticancer Properties

The imidazole and indole components of compound X are associated with anticancer activities. Studies have shown that compounds featuring these moieties can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The structural complexity of compound X may enhance its interaction with cancer cell targets compared to simpler analogs.

Enzyme Inhibition

The presence of multiple functional groups in compound X positions it as a potential inhibitor of key enzymes involved in metabolic pathways. For example, imidazole-containing compounds have been identified as effective inhibitors of carbonic anhydrase and other enzymes critical for tumor growth . This suggests that compound X could be explored for its ability to modulate enzyme activity in therapeutic contexts.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several imidazole derivatives against M. tuberculosis. Results indicated that specific substitutions on the imidazole ring significantly enhanced activity against drug-resistant strains . Given that compound X contains similar structural features, it warrants investigation in this area.

Study 2: Anticancer Activity Assessment

In another study focusing on hybrid compounds with imidazole and indole scaffolds, researchers reported substantial cytotoxic effects against various cancer cell lines. The compounds induced apoptosis and inhibited cell migration . Compound X's complex structure may provide an enhanced mechanism of action worthy of further exploration.

Data Tables

Activity Type Target Effect Reference
AntimicrobialMycobacterium tuberculosisBactericidal/Bacteriostatic
AnticancerVarious Cancer Cell LinesCytotoxicity
Enzyme InhibitionCarbonic AnhydraseInhibition

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The presence of multiple carbamimidamido groups distinguishes it from vancomycin, which relies on hydrogen-bonding networks via sugar and biphenyl groups. This suggests divergent mechanisms of action.
  • Dithia Linkages : Unlike purely azamacrocycles, the 1,2-dithia moiety may enhance redox activity or metal binding, a feature absent in cyclosporine or vancomycin.

Physicochemical Properties

  • Solubility : High polarity due to carbamimidamido and carboxamide groups suggests moderate aqueous solubility, though likely lower than cyclosporine due to larger size.
  • Stability : The dithia linkage may confer resistance to enzymatic degradation compared to all-amide macrocycles.

Research Findings and Implications

Structural Insights

Crystallographic studies using SHELX and visualization via ORTEP-3 would be critical for resolving the compound’s conformation. The indolylmethyl and imidazolylmethyl substituents likely participate in π-π stacking or hydrophobic interactions, analogous to tryptophan and histidine residues in proteins.

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